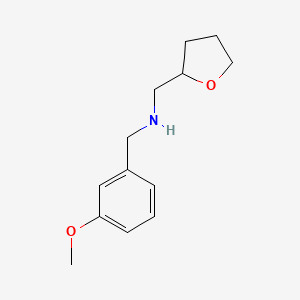

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 3-methoxybenzyl chloride with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Methoxy-benzyl)-amine: Similar structure but lacks the tetrahydrofuran moiety.

(Tetrahydro-furan-2-ylmethyl)-amine: Similar structure but lacks the methoxybenzyl group.

Uniqueness

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both the methoxybenzyl and tetrahydrofuran moieties, which may confer specific biochemical properties and interactions that are not observed in the individual components .

Activité Biologique

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed analysis will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉N₁O₂

- Molecular Weight : 219.30 g/mol

- Structural Features : The compound consists of a methoxy-substituted benzyl group linked to a tetrahydrofuran moiety via an amine group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities through its interactions with various molecular targets. The primary areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be elucidated.

- Anticancer Properties : The compound shows promise in cancer research, particularly in inducing apoptosis in cancer cell lines. Its ability to modulate enzyme activity or receptor signaling pathways is believed to contribute to its anticancer effects.

The biological activity of this compound is thought to involve:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, altering their activity. This interaction can lead to modulation of biochemical pathways, affecting cellular processes such as signal transduction and gene expression.

- Apoptosis Induction : Studies have indicated that the compound can trigger apoptotic pathways in cancer cells, potentially through increasing caspase activity, which is crucial for programmed cell death .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

- Anticancer Efficacy : In studies involving human breast cancer cell lines (MCF-7), the compound showed IC₅₀ values as low as 15 µM, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that the compound induces G1 phase arrest and triggers apoptosis through caspase activation.

- Mechanistic Insights : Molecular docking studies suggested strong hydrophobic interactions between the compound and target proteins involved in apoptotic signaling pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Propriétés

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMDSULAWKUBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.